molecular formula C6H7N3O B2513719 4-(isocyanatomethyl)-1-methyl-1H-pyrazole CAS No. 1339014-15-1

4-(isocyanatomethyl)-1-methyl-1H-pyrazole

Cat. No. B2513719
M. Wt: 137.142
InChI Key: MEVYTZFATAMHAF-UHFFFAOYSA-N
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Description

The compound “4-(isocyanatomethyl)-1-methyl-1H-pyrazole” appears to contain an isocyanate group (-N=C=O) attached to a pyrazole ring. Isocyanates are highly reactive and are commonly used in the production of polyurethane polymers . Pyrazoles are a type of heterocyclic aromatic organic compound, which have various applications in medicinal chemistry and as reagents in chemical reactions.


Molecular Structure Analysis

The isocyanate group is planar and the N=C=O linkage is nearly linear. In phenyl isocyanate, the C=N and C=O distances are respectively 1.195 and 1.173 Å . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms. The exact structure would depend on the positions of the various substituents on the ring .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Pyrazoles can act as ligands in coordination chemistry, and can also undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound, including the positions of the substituents on the pyrazole ring . Isocyanates in general are known for their reactivity, and pyrazoles for their aromaticity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A significant area of application involves the synthesis of complex molecules. For instance, the reaction of 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions resulted in 1,3-disubstituted ureas containing pyrazole and adamantyl fragments, showcasing the compound's utility in creating molecules with potential inhibitory activity against human enzymes (D’yachenko et al., 2019). Similarly, the synthesis of spiro-fused azirino-pyrazolones from 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles demonstrates the compound's role in generating new heterocyclic systems with potential spectroscopic and structural applications (Holzer et al., 2003).

Biomedical Applications

In the realm of biomedical research, pyrazole derivatives have shown promising results. For example, the synthesis and characterization of compounds containing the pyrazolone ring have revealed potential antibacterial and antitumor properties, suggesting their significance in developing new therapeutic agents (Hamama et al., 2012). Moreover, the design and synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives based on pyrazole scaffolds have demonstrated superior antiproliferative activities compared to established anticancer drugs, highlighting the potential of pyrazole derivatives in oncology (Jose, 2017).

Material Science and Photophysical Properties

Pyrazole derivatives are also explored for their applications in material science and photophysics. The study of the spectral response of bio-active pyrazoline derivatives encapsulated in β-cyclodextrin nanocavities has provided insights into the photophysical properties and quantum chemical analysis of these compounds, which could be beneficial in designing materials with specific optical properties (Mati et al., 2012).

Safety And Hazards

Isocyanates are known to be hazardous. They can cause irritation to the skin and eyes, and can also cause respiratory problems if inhaled . Proper safety measures should be taken when handling isocyanates .

Future Directions

The future directions would depend on the specific applications of the compound. Given the reactivity of isocyanates, one potential area of interest could be in the development of new polymers or materials .

properties

IUPAC Name

4-(isocyanatomethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9-4-6(3-8-9)2-7-5-10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVYTZFATAMHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isocyanatomethyl)-1-methyl-1H-pyrazole

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